molecular formula C15H15NO2 B8653138 Benzamide, N-(2,6-dimethylphenyl)-4-hydroxy- CAS No. 51616-07-0

Benzamide, N-(2,6-dimethylphenyl)-4-hydroxy-

Cat. No.: B8653138
CAS No.: 51616-07-0
M. Wt: 241.28 g/mol
InChI Key: AFSOCTSNUFCJTG-UHFFFAOYSA-N
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Description

Benzamide, N-(2,6-dimethylphenyl)-4-hydroxy- is an organic compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2,6-dimethylphenyl)-4-hydroxy- typically involves the reaction of 2,6-dimethylaniline with 4-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature to moderate heat.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2,6-dimethylphenyl)-4-hydroxy- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzamide, N-(2,6-dimethylphenyl)-4-hydroxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-(2,6-dimethylphenyl)-4-hydroxy- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and amide groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-(2,6-dimethylphenyl)-4-hydroxy- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for additional hydrogen bonding compared to similar compounds, potentially enhancing its binding affinity to biological targets .

Properties

CAS No.

51616-07-0

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-4-hydroxybenzamide

InChI

InChI=1S/C15H15NO2/c1-10-4-3-5-11(2)14(10)16-15(18)12-6-8-13(17)9-7-12/h3-9,17H,1-2H3,(H,16,18)

InChI Key

AFSOCTSNUFCJTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 6.4 g of N-(2,6-dimethylphenyl)-4-methoxybenzamide in methylene chloride was cooled to -75° C. Boron tribromide (25 g) was added over a 15 minute period. The reaction mixture was allowed to warm over 2 hours and then heated at reflux for 2 hours. The reaction was again cooled to -75° C. and 50 ml of water were added. The mixture was allowed to warm and the layers were separated. The organic layer was dried over sodium sulfate and evaporated in vacuo. The residue was crystallized from methanol/water affording the desired title product in 80% yield, m.p. 232-234° C.
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50 mL
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Synthesis routes and methods II

Procedure details

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